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Compound of Interest

Compound Name: N-Ethylbutanamide

Cat. No.: B082582 Get Quote

N-Ethylbutanamide: A Comprehensive Technical
Guide
This technical guide provides an in-depth overview of the physical, chemical, and

spectroscopic properties of N-Ethylbutanamide. It is intended for researchers, scientists, and

professionals in the field of drug development and organic chemistry who require detailed

information on this compound. This document summarizes key data in structured tables,

outlines experimental protocols, and provides visualizations of experimental workflows.

Chemical Identity and Physical Properties
N-Ethylbutanamide is a secondary amide with the chemical formula C₆H₁₃NO. It is also

known by other names such as N-Ethylbutyramide.[1] The fundamental physical properties of

N-Ethylbutanamide are summarized in the table below.
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Property Value Source

Molecular Formula C₆H₁₃NO [1][2]

Molecular Weight 115.17 g/mol [1]

CAS Number 13091-16-2 [1][2]

IUPAC Name N-ethylbutanamide [1]

Density 0.862 g/cm³ -

Boiling Point 216.9 °C at 760 mmHg -

Flash Point 114.5 °C -

Refractive Index 1.415 -

Vapor Pressure 0.136 mmHg at 25°C -

Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and characterization of N-
Ethylbutanamide.

Mass Spectrometry
The mass spectrum of N-Ethylbutanamide provides information about its molecular weight

and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 115. Key fragment

ions are observed at m/z 87, 72, and 44.[1]

Infrared (IR) Spectroscopy
The IR spectrum of N-Ethylbutanamide displays characteristic absorption bands for its

functional groups. A strong, intense absorption band for the carbonyl group (C=O) of the amide

is typically observed in the range of 1690–1630 cm⁻¹.[3] The N-H stretch of the secondary

amide appears in the region of 3500–3300 cm⁻¹.[3] Alkyl C-H stretching vibrations are

observed between 2950 and 2850 cm⁻¹.[3]
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Functional Group
Characteristic Absorption
(cm⁻¹)

Intensity

N-H Stretch (Amide) 3500 - 3300 Medium

C-H Stretch (Alkyl) 2950 - 2850 Medium to Strong

C=O Stretch (Amide) 1690 - 1630 Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

N-Ethylbutanamide.

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals corresponding to

the ethyl and butyl groups. The chemical shifts are influenced by the neighboring

electronegative nitrogen and carbonyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for each of the unique

carbon atoms in the molecule. The carbonyl carbon is characteristically deshielded and

appears at a higher chemical shift.

Chemical Properties and Reactivity
N-Ethylbutanamide, as a secondary amide, exhibits typical amide chemistry. The amide bond

is relatively stable due to resonance, but can undergo hydrolysis under acidic or basic

conditions to yield butanoic acid and ethylamine. Reduction of the amide group, for instance

with lithium aluminum hydride, would produce the corresponding amine, N-ethylbutanamine.

Experimental Protocols
Synthesis of N-Ethylbutanamide
A common method for the synthesis of N-Ethylbutanamide is the reaction of an activated

carboxylic acid derivative, such as butanoyl chloride, with ethylamine. This reaction is a

nucleophilic acyl substitution.

Reaction:
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CH₃CH₂CH₂COCl + 2 CH₃CH₂NH₂ → CH₃CH₂CH₂CONHCH₂CH₃ + CH₃CH₂NH₃⁺Cl⁻

Materials:

Butanoyl chloride

Ethylamine (aqueous solution or gas)

Anhydrous diethyl ether or dichloromethane

Sodium bicarbonate solution (saturated)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate

Round-bottom flask

Addition funnel

Magnetic stirrer

Ice bath

Separatory funnel

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve

ethylamine in the chosen anhydrous solvent and cool the flask in an ice bath.

Slowly add a solution of butanoyl chloride in the same solvent to the cooled ethylamine

solution via the addition funnel with continuous stirring. An excess of ethylamine is used to

neutralize the HCl byproduct.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional hour.
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Transfer the reaction mixture to a separatory funnel and wash sequentially with water,

saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate.

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude

N-Ethylbutanamide.

A general workflow for the synthesis is depicted in the following diagram:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/N-Ethylbutanamide
https://www.chemicalbook.com/synthesis/n-ethylbutanamide.htm
https://webspectra.chem.ucla.edu/irtable.html
https://www.benchchem.com/product/b082582#physical-and-chemical-properties-of-n-ethylbutanamide
https://www.benchchem.com/product/b082582#physical-and-chemical-properties-of-n-ethylbutanamide
https://www.benchchem.com/product/b082582#physical-and-chemical-properties-of-n-ethylbutanamide
https://www.benchchem.com/product/b082582#physical-and-chemical-properties-of-n-ethylbutanamide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b082582?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

